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molecular formula C15H16ClN3O3 B019550 6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid CAS No. 528851-85-6

6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

Cat. No. B019550
M. Wt: 321.76 g/mol
InChI Key: KFFLFXHSHZOQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07351696B2

Procedure details

7-Chloro-1-cyclopropyl-1,4-dihydro-6-fluoro4-oxo-quinoline-3-carboxylic acid (56.3 g) and ethylenediamine (36 g) were dissolved in N,N-dimethylacetamide (650 mL) at 100° C. and stirred for 8.5 h at 115° C. Water (700 mL) was added to the reaction mixture cooled at room temperature. The reaction mixture was stirred at room temperature for 2 h, cooled at 0-5° C. and stirred for 1 h. The precipitate obtained was filtered, washed with cold water, cold EtOH, and dried at 110° C. under reduced pressure for 1 h. The crude product was treated with HCl (6% aqueous solution) heating for 1 h in the presence of charcoal. After filtration, the solution was cooled to 35-40° C. and a first precipitation happened. The precipitate was filtered, washed with water and dried at 110° C. for 1 h. The title compound (6.4 g) was obtained as the hydrochloride salt. The hydrochloride salt was then converted to the free base using standard conditions.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:18])[C:7]([C:15]([OH:17])=[O:16])=[CH:8][N:9]2[CH:12]2[CH2:14][CH2:13]2)=[CH:4][C:3]=1F.[CH2:20]([NH2:23])[CH2:21][NH2:22].O>CN(C)C(=O)C>[NH2:22][CH2:21][CH2:20][NH:23][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:2]=1[Cl:1])[N:9]([CH:12]1[CH2:14][CH2:13]1)[CH:8]=[C:7]([C:15]([OH:17])=[O:16])[C:6]2=[O:18]

Inputs

Step One
Name
Quantity
56.3 g
Type
reactant
Smiles
ClC1=C(C=C2C(C(=CN(C2=C1)C1CC1)C(=O)O)=O)F
Name
Quantity
36 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
650 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
stirred for 8.5 h at 115° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold water, cold EtOH
CUSTOM
Type
CUSTOM
Details
dried at 110° C. under reduced pressure for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The crude product was treated with HCl (6% aqueous solution)
TEMPERATURE
Type
TEMPERATURE
Details
heating for 1 h in the presence of charcoal
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtration
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 35-40° C.
CUSTOM
Type
CUSTOM
Details
a first precipitation
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 110° C. for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
8.5 h
Name
Type
product
Smiles
NCCNC=1C=C2C(C(=CN(C2=CC1Cl)C1CC1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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